molecular formula C10H10CuN2O2S2 B126474 CopperPyrithione CAS No. 154592-20-8

CopperPyrithione

Cat. No.: B126474
CAS No.: 154592-20-8
M. Wt: 317.9 g/mol
InChI Key: QHNCWVQDOPICKC-UHFFFAOYSA-N
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Description

Copper pyrithione (CAS 17652-46-9), also known as bis(2-pyridinethiol-1-oxide)copper, is a coordination complex formed by the chelation of copper(II) ions with pyrithione ligands. It is synthesized via the reaction of substituted pyrithione ligands with copper(II) chloride in a 2:1 molar ratio, yielding water-soluble complexes with confirmed structures through NMR, mass spectrometry, and elemental analysis . The compound exhibits notable cytotoxicity, making it a candidate for anticancer research, and its mechanism involves redox cycling and reactive oxygen species (ROS) generation . Copper pyrithione’s stability in aqueous environments and selective toxicity toward cancer cells (e.g., IC₅₀ values in the low micromolar range) distinguish it from other copper-based compounds .

Preparation Methods

Catalytic Oxidation of 2-Chloropyridine: Foundation of Copper Pyrithione Synthesis

The synthesis of copper pyrithione begins with the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, a critical intermediate. Traditional methods faced limitations such as moderate yields (75–80%) and excessive wastewater generation . The patented approach introduces a solid molecular sieve catalyst with the general formula AaBbCcOxA_aB_bC_cO_x, where AA (Li, Ni, Ti), BB (Mn, V, Sn, Bi), and CC (W, Ge, Ag) are transition metals optimized for selective oxidation .

Catalyst Composition and Mechanism

The catalyst’s activity stems from its tailored metal ratios (0.1a0.80.1 \leq a \leq 0.8, 0.3b120.3 \leq b \leq 12, 0.15c11.50.15 \leq c \leq 11.5) . For instance, Embodiment 1’s catalyst (Li0.5Mn3W2.5O12\text{Li}_{0.5}\text{Mn}_3\text{W}_{2.5}\text{O}_{12}) facilitates 98.9% oxidation yield at 50°C by stabilizing peroxide intermediates and preventing over-oxidation . X-ray diffraction analysis confirms the catalyst’s structural integrity after 20 reuse cycles, underscoring its industrial viability .

Reaction Parameters and Optimization

Key variables include:

  • Temperature : 40–90°C (optimal: 50–70°C) .

  • H₂O₂ stoichiometry : 1.1–1.8 molar equivalents relative to 2-chloropyridine .

  • Catalyst loading : 5–20 wt% of 2-chloropyridine .

A representative procedure (Embodiment 11) combines 50 g 2-chloropyridine with 3 g catalyst, heated to 50°C, followed by dropwise addition of 80 g 27.5% H₂O₂ over 3 hours. After 7 hours, the mixture yields 166.5 g of 33.88% 2-chloropyridine-N-oxide solution (98.9% molar yield) .

Mercaptolation and Precipitation: From Intermediate to Final Product

The oxidized intermediate undergoes mercaptolation with NaHS to form the pyrithione anion, followed by copper sulfate-mediated precipitation.

Mercaptolation Conditions

  • pH adjustment : NaOH maintains pH 9–10 to deprotonate H₂S .

  • Temperature : 70–90°C ensures complete conversion .

  • NaHS stoichiometry : 1.05 equivalents relative to 2-chloropyridine-N-oxide .

In Embodiment 11, adding 60 g 70% NaHS in 180 g water at 70°C over 1 hour achieves quantitative conversion to the sodium pyrithione intermediate .

Copper Precipitation and Purification

The sodium pyrithione solution is acidified to pH 6.5–7 with HCl, decolorized with activated carbon, and treated with 20% CuSO₄ solution. Stirring at 50°C for 30 minutes precipitates copper pyrithione as a green solid, which is filtered, washed, and dried . Embodiment 11 reports 66.0 g product (93.4% yield, 98.4% purity) .

Comparative Analysis of Embodiments: Catalyst and Process Variables

Table 1 synthesizes data from 8 key embodiments, illustrating the relationship between catalyst composition, reaction conditions, and yields.

Table 1: Impact of Catalyst and Process Parameters on Copper Pyrithione Synthesis

EmbodimentCatalyst CompositionH₂O₂ Ratio (mol)Temp (°C)Time (h)Oxidation Yield (%)Product Yield (%)Purity (%)
11Li₀.₅Mn₃W₂.₅O₁₂1.47:150798.993.498.4
12Ni₀.₃V₂Ge₁.₂O₈1.29:150799.493.098.5
13Ti₀.₆Sn₄Ag₁.₅O₁₀1.38:1605.599.693.198.2
15Li₀.₇Bi₅W₃O₁₅1.84:1803.598.793.698.3
16Ni₀.₄Sn₂.₅Ge₂O₉1.70:170498.693.598.5
17Ti₀.₈V₃Ag₂O₁₁1.40:1501098.893.398.4
18Li₀.₅Mn₂.₅Ge₁.₈O₈1.10:140498.993.698.3
20Ni₀.₆Bi₄W₂.₂O₁

Chemical Reactions Analysis

Oxidation-Mercaptolation Method

This method involves sequential oxidation and mercaptolation steps :

  • Oxidation of 2-chloropyridine :

    • Reactant: 2-chloropyridine + H<sub>2</sub>O<sub>2</sub> (1.29–1.38:1 molar ratio)

    • Catalyst: Solid molecular sieve (Li/Ni/Ti-Mn/V/Sn-Bi-W/Ge/Ag oxides)

    • Conditions: 40–90°C for 3–10 hours

    • Outcome: 2-chloropyridine-N-oxide (98–99.6% yield) .

  • Mercaptolation and Chelation :

    • Reactant: 2-chloropyridine-N-oxide + NaHS

    • Copper source: CuSO<sub>4</sub> solution (20% w/w)

    • pH adjustment: HCl to pH 6.5

    • Yield: 93–98% after activated carbon decolorization .

Ion-Exchange Method

An alternative surfactant-assisted process avoids gel formation :

  • Reactants: Sodium pyrithione + CuSO<sub>4</sub>

  • Surfactants: Nonionic (e.g., polysorbates)

  • Conditions: 65–70°C, pH 4–5

  • Outcome: Gel-free dispersion with >95% purity .

Decomposition Reactions

Copper pyrithione undergoes degradation under specific conditions:

Photolytic Decomposition

  • UV Light : Half-life of 7.1 minutes in aqueous solutions .

  • Products : Pyridine derivatives and free copper ions .

Thermal Decomposition

  • Stability : Up to 265°C (onset of decomposition) .

  • Pathway : Loss of pyrithione ligands, forming copper oxides and sulfur-containing gases .

Table 2: Decomposition Pathways

ConditionProductsHalf-Life/Stability
UV Light Pyridine derivatives, Cu²⁺7.1 minutes
High Temp CuO, SO<sub>x</sub> gasesStable up to 265°C

Catalytic Reactions

Copper pyrithione acts as a catalyst in organic transformations:

Styrene Oxidation

  • Reactants : Styrene + H<sub>2</sub>O<sub>2</sub>

  • Conditions : 60–80°C, UV irradiation .

  • Products :

    • Styrene oxide (41–44% selectivity)

    • Benzaldehyde (25–36% selectivity)

Table 3: Catalytic Performance in Styrene Oxidation

CatalystConversion (%)Styrene Oxide Selectivity (%)TOF (×10⁻² s⁻¹)
Cu-Pth32.736.01.1
Ni-Pth21.725.30.9
Ru-Pth35.841.21.9

Biological Redox Reactions

Copper pyrithione induces oxidative stress in biological systems:

Ionophore Activity

  • Transports Cu²⁺ across cell membranes, increasing intracellular copper by 300% .

  • Disrupts iron-sulfur cluster proteins (e.g., mitochondrial complexes) .

Oxidative Damage

  • Lipid Peroxidation : 2x increase in MDA levels at 32 µg/L .

  • Neurotoxicity : Suppresses neurite outgrowth at 400 nM in co-cultured neurons .

Table 4: Toxicity Parameters in Aquatic Organisms

SpeciesEndpointEC₅₀/LC₅₀
Zebrafish Embryos Hatching Inhibition47% at 64 µg/L
Rainbow Trout Mortality (24h)40% at 10 µM
Human Neurons Neurite Length Reduction50% at 200 nM

Ion-Exchange Reactions

Copper pyrithione participates in ligand displacement:

  • With Zn²⁺ : Forms zinc pyrithione in marine environments .

  • Environmental Fate : Trans-chelation to Cu-Pth dominates in seawater (K<sub>eq</sub> = 10¹⁵) .

Scientific Research Applications

Antimicrobial Properties

1.1 Personal Care Products
Copper pyrithione is widely used in personal care formulations, particularly in anti-dandruff shampoos and skin creams. Its effectiveness as an antifungal agent is attributed to its ability to disrupt cell membranes of fungi and bacteria, thereby inhibiting their growth. Studies have shown that CuPT can effectively target Malassezia globosa, the fungus primarily responsible for dandruff .

1.2 Agricultural Applications
In agriculture, CuPT serves as a fungicide to protect crops from various fungal diseases. Its application helps in enhancing crop yield and quality by mitigating the impact of pathogenic fungi . For example, it has been shown to be effective against Phytophthora and Botrytis species, which are common threats to crops.

Antifouling Agent

Copper pyrithione is extensively utilized as an antifouling agent in marine coatings. It prevents the growth of barnacles and other marine organisms on ships and underwater structures. This application is critical for maintaining the efficiency and longevity of marine vessels . However, its use raises environmental concerns due to potential toxicity to marine life.

Toxicological Studies

Research indicates that while copper pyrithione is effective as a biocide, it poses certain toxicity risks. Studies involving zebrafish embryos have demonstrated that exposure to CuPT can lead to significant developmental abnormalities, including muscle degeneration and altered neuronal development . The compound's neurotoxic effects have also been observed in human cell models, suggesting a need for cautious use in consumer products .

Environmental Impact

4.1 Fate and Behavior in Aquatic Systems
The environmental fate of copper pyrithione has been a subject of extensive research. It has been found that CuPT can degrade under certain light conditions, with half-lives ranging from 7 to 45 minutes depending on environmental factors . However, it remains stable in dark conditions for extended periods, raising concerns about its accumulation in marine ecosystems.

4.2 Ecotoxicology
Ecotoxicological assessments reveal that CuPT can affect microbial communities in sediments and water bodies. The compound has been shown to disrupt nutrient cycling processes at concentrations as low as 0.001 nmol/g dry sediment, impacting both pelagic and benthic communities . Risk assessments indicate that prolonged exposure could lead to significant ecological disturbances.

Comparative Analysis with Zinc Pyrithione

Copper pyrithione shares similarities with zinc pyrithione (ZnPT), another widely used biocide. Both compounds exhibit antimicrobial properties; however, their mechanisms of action differ slightly due to their metal ion compositions. While ZnPT primarily acts through increasing cellular zinc levels, CuPT functions by facilitating copper ion influx into cells .

Property Copper Pyrithione (CuPT) Zinc Pyrithione (ZnPT)
Antimicrobial Action Antifungal & antibacterialAntifungal
Mechanism Copper ion influxZinc ion influx
Toxicity Higher potential neurotoxicityModerate toxicity
Applications Personal care & antifoulingPersonal care & antifouling

Mechanism of Action

Copper Pyrithione exerts its effects by disrupting cellular processes in target organisms. It increases the cellular levels of copper, leading to oxidative stress and the generation of reactive oxygen species . This oxidative damage affects DNA, proteins, and lipids, ultimately causing cell death. The compound also disrupts ion gradients across cell membranes, inhibiting nutrient transport and leading to cellular starvation .

Comparison with Similar Compounds

Copper pyrithione is compared here with copper(II) sulfate and zinc pyrithione based on structural, functional, and biological properties.

Structural and Chemical Properties

Property Copper Pyrithione Copper(II) Sulfate Zinc Pyrithione
Formula C₁₀H₈CuN₂O₂S₂ CuSO₄ C₁₀H₈N₂O₂S₂Zn
Coordination Geometry Square planar (bidentate ligands) Octahedral (tetrahedral in solution) Tetrahedral
Solubility in Water Moderate (enhanced via PEGylation) High (736 g/L at 20°C) Low (0.002 g/L)
Stability Stable in neutral pH, decomposes in acids Stable in aqueous solutions Stable in organic matrices
  • Key Insights :
    • Copper pyrithione’s bidentate ligand system provides greater stability in biological systems compared to copper sulfate’s ionic structure .
    • Zinc pyrithione’s lower solubility limits its use in aqueous environments but enhances persistence in coatings (e.g., antifouling paints) .

Research Findings and Contrasts

  • Efficacy in Cancer : Copper pyrithione induces apoptosis in HeLa cells at 2.5 µM, outperforming cisplatin in copper-resistant models . Copper sulfate lacks selectivity, causing nephrotoxicity at therapeutic doses .
  • Environmental Impact : Zinc pyrithione’s bioaccumulation in marine ecosystems raises ecotoxicity concerns, while copper pyrithione’s PEGylated derivatives reduce environmental persistence .
  • Structural Analogues : Compounds with similarity scores of 0.93–0.97 to copper pyrithione (CAS 479630-08-5) share its bidentate ligand framework but vary in metal centers (e.g., Fe, Ni), altering redox properties .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing CopperPyrithione?

this compound synthesis typically involves reacting pyrithione (1-hydroxy-2-pyridinethione) with copper salts (e.g., CuCl₂) in aqueous or organic solvents under controlled pH (5–7) and temperature (25–50°C) . Characterization should include:

  • Spectroscopic Analysis : UV-Vis (λmax ~300 nm for Cu-Pyrithione complexes), FTIR (S–Cu bonding at 450–500 cm⁻¹), and XPS (Cu²⁺ oxidation state confirmation).
  • Elemental Analysis : Verify Cu:S ratio (theoretical 1:2).
  • Purity Assessment : HPLC (C18 column, methanol/water mobile phase) with >95% purity threshold .

Q. How should researchers design stability studies for this compound in aqueous solutions?

  • Controlled Variables : pH (4–9), temperature (4–37°C), light exposure (UV vs. dark), and ionic strength.
  • Analytical Methods :
    • Degradation Monitoring : LC-MS to identify breakdown products (e.g., free pyrithione or Cu²⁺ ions).
    • Kinetic Modeling : Pseudo-first-order kinetics to estimate half-life under varying conditions .

Q. What are the best practices for quantifying this compound in biological matrices?

  • Sample Preparation : Acid digestion (HNO₃/HCl) for tissue samples; solid-phase extraction (SPE) for serum/plasma.
  • Detection : ICP-MS for total Cu; HPLC-ESI-MS for intact this compound (LOQ ~0.1 µg/mL) .

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial efficacy be resolved?

Conflicts often arise from variations in:

  • Test Organisms : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli).
  • Bioavailability : Use chelating agents (e.g., EDTA) to control free Cu²⁺ interference.
  • Statistical Analysis : Apply multivariate regression to isolate this compound-specific effects from confounding variables .

Q. What methodologies are suitable for studying this compound’s mechanism of action in eukaryotic cells?

  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).
  • Fluorescent Probes : Use CellROX® Green for ROS detection in live-cell imaging.
  • Comparative Studies : Pair this compound with antioxidants (e.g., NAC) to confirm ROS-mediated toxicity .

Q. How can researchers address discrepancies in cytotoxicity thresholds across cell lines?

  • Standardized Assays : Use ATP-based viability kits (e.g., CellTiter-Glo®) with normalization to protein content.
  • Cell-Specific Factors : Account for membrane permeability (e.g., HEK293 vs. HepG2) and efflux pump expression (e.g., MDR1).
  • Dose-Response Modeling : Hill slope analysis to compare EC₅₀ values .

Q. What computational approaches predict this compound’s environmental fate?

  • Molecular Dynamics (MD) : Simulate binding affinity to organic matter (e.g., humic acids).
  • QSAR Models : Correlate logP values (1.8–2.5) with bioaccumulation potential in aquatic organisms .

Q. Methodological Guidance for Data Contradictions

Q. How to validate this compound’s redox activity in conflicting studies?

  • Electrochemical Analysis : Cyclic voltammetry (scan rate 50 mV/s) to confirm redox peaks (Epa ~0.3 V vs. Ag/AgCl).
  • Control Experiments : Compare with CuSO₄ and free pyrithione to distinguish ligand-specific effects .

Q. What statistical frameworks reconcile variability in ecotoxicity data?

  • Meta-Analysis : Pool data from >10 studies using random-effects models (e.g., DerSimonian-Laird).
  • Sensitivity Analysis : Identify outliers via Cook’s distance (>4/n threshold) .

Q. Research Design Tables

Study Type Key Variables Recommended Tools
Synthesis OptimizationpH, solvent polarity, Cu²⁺ sourceFTIR, XPS, HPLC
Toxicity ScreeningCell type, exposure durationATP assays, ROS probes
Environmental PersistencepH, temperature, UV exposureLC-MS, QSAR modeling

Q. Critical Considerations for Reproducibility

  • Documentation : Share raw spectra, chromatograms, and code for computational models as supplemental data .
  • Negative Controls : Include Cu²⁺-only and ligand-only groups in bioassays .

Properties

IUPAC Name

copper;1-hydroxypyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCWVQDOPICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10CuN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154592-20-8
Record name Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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